1-(4-Bromophenyl)-3-cyclopropylurea
Description
1-(4-Bromophenyl)-3-cyclopropylurea is a substituted urea derivative featuring a para-bromophenyl group and a cyclopropyl moiety. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or metabolites of bioactive molecules .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-cyclopropylurea |
InChI |
InChI=1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) |
InChI Key |
WYKPTUFLVACMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-3-cyclopropylurea | Para-bromo | Urea, cyclopropyl | C₁₀H₁₀BrN₂O | 257.11 (calculated) |
| 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | Ortho-chloro, para-hydroxy | Urea, cyclopropyl | C₁₀H₁₁ClN₂O₂ | 226.66 |
| (S)-1-(4-Bromophenyl)ethanol | Para-bromo | Alcohol, chiral center | C₈H₉BrO | 201.06 |
| 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol | Para-bromo, para-methoxy | Diol, cyclohexanol | C₂₂H₂₆BrO₃ | 433.35 |
Key Observations :
- The bromophenyl group in the target compound contrasts with the chloro-hydroxyphenyl group in its analog, which introduces hydrogen-bonding capacity (via -OH) but reduces steric bulk compared to bromine .
- The urea moiety distinguishes this compound from diol or alcohol derivatives, enabling hydrogen-bond donor/acceptor interactions critical for enzyme inhibition .
Physicochemical Properties
Table 2: Comparative Physical Properties
Notes:
- The absence of a hydroxyl group in this compound suggests lower water solubility compared to its chloro-hydroxyphenyl analog .
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